molecular formula C19H14BrN5O B11055428 2,4,8-triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4,8-triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11055428
M. Wt: 408.3 g/mol
InChI Key: IEWZFCVDXFIQOR-UHFFFAOYSA-N
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Description

2,4,8-Triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridin-3-yl cyanide is a complex organic compound with a molecular formula of C19H14BrN5O This compound is characterized by its unique structure, which includes a bromophenyl group, a chromeno-pyridine core, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridin-3-yl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno-Pyridine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the chromeno-pyridine core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using brominated aromatic compounds and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,8-Triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridin-3-yl cyanide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,4,8-Triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridin-3-yl cyanide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,4,8-triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridin-3-yl cyanide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with DNA or proteins involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triamino-1,3,5-triazine: Known for its use in the synthesis of melamine and its derivatives.

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Used in the development of advanced materials and as a ligand in coordination chemistry.

Uniqueness

2,4,8-Triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridin-3-yl cyanide is unique due to its combination of a bromophenyl group, a chromeno-pyridine core, and a cyanide group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C19H14BrN5O

Molecular Weight

408.3 g/mol

IUPAC Name

2,4,8-triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C19H14BrN5O/c20-10-3-1-2-9(6-10)15-12-5-4-11(22)7-14(12)26-19-16(15)17(23)13(8-21)18(24)25-19/h1-7,15H,22H2,(H4,23,24,25)

InChI Key

IEWZFCVDXFIQOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C3=C(C=C(C=C3)N)OC4=C2C(=C(C(=N4)N)C#N)N

Origin of Product

United States

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